molecular formula C41H51BrN4O9 B606749 Cmpd-15PA CAS No. 2135743-21-2

Cmpd-15PA

Cat. No. B606749
M. Wt: 823.78
InChI Key: LKQBHDWHOYRIRJ-FWBANIIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cmpd-15PA is an allosteric modulator of the β2 adrenergic receptor (β2AR), binding to a pocket formed primarily by the cytoplasmic ends of transmembrane segments 1, 2, 6 and 7 as well as intracellular loop 1 and helix 8.

Scientific Research Applications

G-Protein-Coupled Receptor Modulation

Cmpd-15PA, a derivative of Cmpd-15, is significant in its role as an allosteric modulator of the β2 adrenergic receptor (β2AR). This compound has been isolated from a DNA-encoded small-molecule library and differs from orthosteric ligands, as it modulates physiological responses to hormones and neurotransmitters. The structure of β2AR bound to Cmpd-15PA reveals insights into the mechanism of modulation of agonist binding affinity and signaling, highlighting its potential in targeted therapies and drug discovery (Liu et al., 2017).

Development of Negative Allosteric Modulators

Further research into Cmpd-15 and its derivatives, including Cmpd-15PA, focuses on their application as negative allosteric modulators for the β2-adrenergic receptor. Studies detail the design, synthesis, and functional assessment of various Cmpd-15 derivatives, providing structure-activity relationships and insights into the molecular mechanisms of action of these compounds. Such research is crucial for the development of more potent and selective modulators for the β2AR (Meng et al., 2018).

CMPD in Clinical and Diagnostic Contexts

While not directly related to Cmpd-15PA, it's important to note the term 'CMPD' is also used in the context of chronic myeloproliferative disorders. These studies explore various aspects of CMPD, from molecular mutations to diagnostic criteria and classification. However, they are not directly related to the compound Cmpd-15PA, but rather to a different context where CMPD stands for chronic myeloproliferative diseases (Panani, 2007; Cross & Reiter, 2002; etc.).

properties

CAS RN

2135743-21-2

Product Name

Cmpd-15PA

Molecular Formula

C41H51BrN4O9

Molecular Weight

823.78

IUPAC Name

((4S,7S)-7-(3-Bromobenzyl)-4-(4-carbamoylbenzyl)-1-cyclohexyl-2,5,8-trioxo-1-phenyl-12,15,18-trioxa-3,6,9-triazaicosan-20-oic acid

InChI

InChI=1S/C41H51BrN4O9/c42-33-13-7-8-29(24-33)26-34(39(50)44-18-19-53-20-21-54-22-23-55-27-36(47)48)45-40(51)35(25-28-14-16-32(17-15-28)38(43)49)46-41(52)37(30-9-3-1-4-10-30)31-11-5-2-6-12-31/h1,3-4,7-10,13-17,24,31,34-35,37H,2,5-6,11-12,18-23,25-27H2,(H2,43,49)(H,44,50)(H,45,51)(H,46,52)(H,47,48)/t34-,35-,37?/m0/s1

InChI Key

LKQBHDWHOYRIRJ-FWBANIIHSA-N

SMILES

O=C(O)COCCOCCOCCNC([C@H](CC1=CC=CC(Br)=C1)NC([C@H](CC2=CC=C(C(N)=O)C=C2)NC(C(C3CCCCC3)C4=CC=CC=C4)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

beta-Blocker15PA;  beta-Blocker 15PA;  beta-Blocker-15PA;  Compound 15-PEG3CO2H;  Compound 15-PEG3 CO2H;  Compound 15-PEG3-CO2H;  Cmpd-15PA;  Cmpd-15PA;  Cmpd-15PA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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